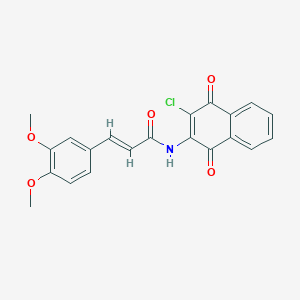
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 1, and its chemical formula is C23H18ClNO5.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. In addition, it has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide are primarily related to its anticancer and neuroprotective properties. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, it has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. In the case of neurodegenerative diseases, it has been reported to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is its significant anticancer and neuroprotective properties. It has also been reported to have low toxicity, making it a potential candidate for drug development. However, one of the limitations is that it has poor solubility in water, which can hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the development of novel drug delivery systems to improve its solubility and bioavailability is also an area of future research. Finally, the potential application of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide in other fields such as agriculture and material science should also be explored.
Métodos De Síntesis
The synthesis of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol with 3-chloro-1,4-dioxonaphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained through column chromatography.
Aplicaciones Científicas De Investigación
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-27-15-9-7-12(11-16(15)28-2)8-10-17(24)23-19-18(22)20(25)13-5-3-4-6-14(13)21(19)26/h3-11H,1-2H3,(H,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTKFYBDSYSGKU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
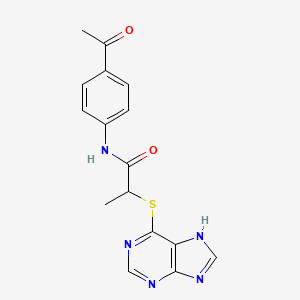
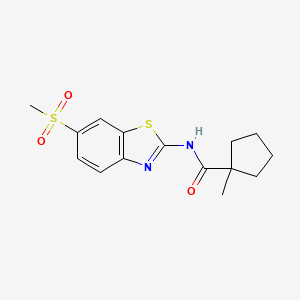
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
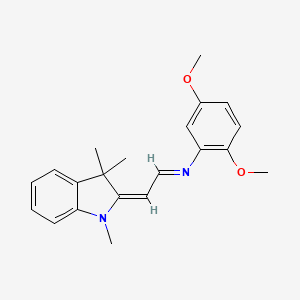
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

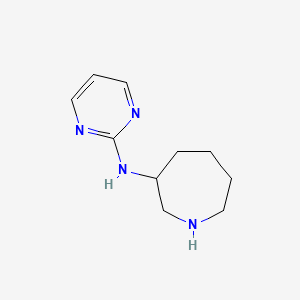

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
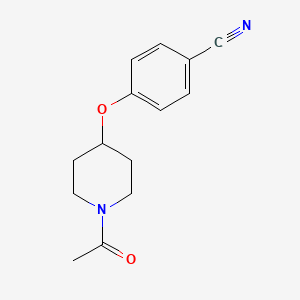
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)